3-(Aminomethyl)-3-isopropyl-cyclobutanone
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Overview
Description
3-(Aminomethyl)-3-isopropylcyclobutan-1-one is an organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aminomethyl group and an isopropyl group attached to the cyclobutane ring makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-3-isopropylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diketone, followed by functional group modifications. For example, the reaction of a 1,3-diketone with an amine under acidic conditions can lead to the formation of the desired cyclobutane ring. The aminomethyl group can then be introduced through a nucleophilic substitution reaction using a suitable aminating agent.
Industrial Production Methods
In an industrial setting, the production of 3-(aminomethyl)-3-isopropylcyclobutan-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-isopropylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-3-isopropylcyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-3-isopropylcyclobutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: This compound has a similar aminomethyl group but differs in the ring structure and substituents.
Aminomethyl propanol: Another compound with an aminomethyl group, but with a different backbone structure.
Uniqueness
3-(Aminomethyl)-3-isopropylcyclobutan-1-one is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. The combination of the aminomethyl and isopropyl groups further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(aminomethyl)-3-propan-2-ylcyclobutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(5-9)3-7(10)4-8/h6H,3-5,9H2,1-2H3 |
InChI Key |
HLXYXZKGSAPNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC(=O)C1)CN |
Origin of Product |
United States |
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